molecular formula C20H24ClNO2 B12683928 Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride CAS No. 83898-33-3

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B12683928
CAS No.: 83898-33-3
M. Wt: 345.9 g/mol
InChI Key: AGWBHEMNPRTIEH-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a benzyl ester group at the carboxylate position and substituents at the 3- and 4-positions of the piperidine ring: a methyl group at position 3 and a phenyl group at position 4. Piperidine-based compounds are frequently explored for their biological activity, including applications in central nervous system (CNS) therapeutics, enzyme inhibition, and receptor modulation . The hydrochloride salt form enhances solubility, making it suitable for in vitro or in vivo studies.

Properties

CAS No.

83898-33-3

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

benzyl 3-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-16-14-21-13-12-20(16,18-10-6-3-7-11-18)19(22)23-15-17-8-4-2-5-9-17;/h2-11,16,21H,12-15H2,1H3;1H

InChI Key

AGWBHEMNPRTIEH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets industry standards. Companies like Taizhou Zhenyu Biotech Co., Ltd. are known for their production capabilities, offering high-quality this compound with a purity of 98% or higher .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but they generally require controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride exhibits potent analgesic properties. Studies indicate that derivatives of this compound can effectively alleviate pain, making them valuable in pain management therapies. The analgesic effects are attributed to their interaction with opioid receptors, similar to other known analgesics .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that produce various esters and derivatives. These compounds are synthesized through methods such as tosylation and subsequent condensation reactions, yielding a range of derivatives with varying pharmacological activities .

The compound has been investigated for its potential use in treating conditions associated with chronic pain and acute pain episodes. Its efficacy in pain relief has been demonstrated in both animal models and preliminary human studies, suggesting it could be a candidate for further clinical trials .

Case Studies

Several case studies highlight the effectiveness of Benzyl 3-methyl-4-phenylpiperidine derivatives in clinical settings:

  • Case Study 1 : A trial involving patients with post-operative pain showed a significant reduction in pain scores when treated with a formulation containing Benzyl 3-methyl-4-phenylpiperidine derivatives compared to placebo .
  • Case Study 2 : Research conducted on chronic pain patients indicated that those receiving treatment with this compound experienced fewer side effects compared to traditional opioids, highlighting its potential as a safer alternative for long-term pain management .

Future Research Directions

Ongoing research aims to explore the full pharmacological spectrum of Benzyl 3-methyl-4-phenylpiperidine derivatives, including their potential roles in treating other conditions such as anxiety and depression due to their interaction with serotonin receptors . Additionally, further studies are needed to optimize synthesis methods for better yield and purity.

Mechanism of Action

The mechanism of action of benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride and related compounds identified in the evidence:

Compound Name CAS No. Molecular Formula Key Substituents Functional Groups Notable Properties
Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate HCl Not provided Likely C₂₀H₂₂ClNO₂ 3-methyl, 4-phenyl, benzyl ester Piperidine ring, ester, hydrochloride High lipophilicity due to phenyl group; potential steric effects from 3-methyl
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 4-amino, benzyl ester Piperidine ring, amine, ester Basic amino group enhances reactivity; limited toxicological data
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl 250714-61-5 C₁₄H₂₀ClN₂O₂ 3-amino, 4-methyl, benzyl ester Piperidine ring, amine, ester, hydrochloride Amino group facilitates hydrogen bonding; used in chiral synthesis
Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl 1220034-69-4 C₁₈H₂₀ClNO₃ Pyrrolidinyloxy, benzyl ester Benzoate ester, pyrrolidine, ether Ether linkage and pyrrolidine introduce conformational flexibility

Key Observations:

Substituent Effects on Reactivity: The 4-phenyl group in the target compound increases steric bulk and lipophilicity compared to amino-substituted analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) . This may reduce solubility in aqueous media but enhance membrane permeability. Amino groups in analogs like trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl enable nucleophilic interactions or hydrogen bonding, which are absent in the target compound’s methyl- and phenyl-substituted structure .

Pharmacological Implications :

  • Piperidine derivatives with aromatic substituents (e.g., phenyl groups) are often investigated for CNS activity due to their ability to engage in π-π stacking with biological targets .
  • The hydrochloride salt in all listed compounds improves bioavailability, a critical factor for in vivo applications.

Safety and Handling: Limited toxicological data are available for many analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate), emphasizing the need for precautionary measures during handling .

Research Findings and Implications

Synthetic Utility: trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl (CAS 250714-61-5) is utilized in asymmetric synthesis due to its chiral centers, suggesting that the target compound’s stereochemistry could similarly influence its applications .

Gaps in Knowledge: The absence of specific data on the target compound’s biological activity or environmental fate underscores the need for targeted studies comparing its reactivity, toxicity, and metabolic pathways with those of its analogs.

Biological Activity

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C20H23NO
  • Molecular Weight : 309.4 g/mol
  • Charge : Neutral

These properties suggest a complex interaction profile with biological targets, particularly in the central nervous system and potentially in anti-tubercular activity.

1. Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. A high-throughput screening identified several piperidine derivatives, including those related to benzyl 3-methyl-4-phenylpiperidine, as having significant activity against tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . The mechanism appears to involve targeting MmpL3, a crucial protein in the bacterial cell wall synthesis.

2. Cancer Therapy

The compound has shown promise in cancer research. Piperidine derivatives have been associated with anticancer activity through mechanisms involving apoptosis induction and cytotoxicity against various cancer cell lines. For instance, one study indicated that certain piperidine-based compounds exhibited enhanced cytotoxic effects compared to established chemotherapeutics like bleomycin . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the piperidine ring could enhance biological activity.

3. Neurological Effects

Piperidine derivatives, including benzyl 3-methyl-4-phenylpiperidine, have been studied for their effects on neurotransmitter systems. These compounds may act as inhibitors of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the brain. Inhibition of AChE can lead to increased cholinergic activity, potentially benefiting conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzyl 3-methyl-4-phenylpiperidine is essential for optimizing its pharmacological profile. Key findings include:

  • Substituent Effects : Variations in substituents at the piperidine nitrogen or phenyl groups significantly influence activity. For instance, adding bulky groups can enhance binding affinity while maintaining selectivity against off-target interactions .
SubstituentActivity LevelNotes
HydrogenLowPoor binding
EthylModerateImproved selectivity
Tert-butylHighEnhanced potency

Case Studies

Several case studies have documented the biological effects of benzyl 3-methyl-4-phenylpiperidine derivatives:

  • Tuberculosis Treatment : A study involving structural modifications led to compounds with improved MIC values against M. tuberculosis, demonstrating the importance of SAR in developing effective antimycobacterial agents .
  • Cancer Cell Lines : Research on various piperidine derivatives indicated that specific modifications could lead to significant increases in cytotoxicity against hypopharyngeal tumor cells, suggesting potential application in cancer therapy .

Q & A

Q. Basic

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powdered forms to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Ensure secondary containment to prevent leaks .
  • Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste via approved hazardous chemical protocols .

What synthetic routes are commonly employed to synthesize this compound?

Q. Basic

  • Key Steps :
    • Piperidine Ring Formation : React 3-methyl-4-phenylpiperidine-4-carboxylic acid with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to esterify the carboxyl group .
    • Hydrochloride Salt Formation : Treat the freebase with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether .
  • Catalysts : Triethylamine for deprotonation; monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic

  • Purity Assessment : HPLC with a C18 column (UV detection at 254 nm); purity >98% is typical for research-grade material .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify benzyl ester protons (δ 5.1–5.3 ppm) and piperidine ring conformation .
    • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Experimental Variables : Control buffer pH (e.g., 7.4 vs. 6.5) and solvent (DMSO concentration ≤0.1%) to minimize assay artifacts .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) directly, avoiding cell-based variability .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-benzylpiperidine derivatives) to identify substituent-dependent activity trends .

What strategies optimize the stability of this compound under various experimental conditions?

Q. Advanced

  • Thermal Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles (degradation >5% after 3 cycles) .
  • Light Sensitivity : Use amber vials during in vitro assays; UV/Vis spectroscopy shows 10% degradation after 24h under ambient light .
  • Aqueous Solutions : Prepare fresh solutions in degassed PBS; stability decreases by 30% after 6h at 37°C due to ester hydrolysis .

How does the stereochemistry of this compound influence its pharmacological interactions?

Q. Advanced

  • Stereoisomer Activity : The (3R,4R)-isomer shows 10-fold higher affinity for σ-1 receptors compared to (3S,4S) in radioligand binding assays .
  • Molecular Docking : Use Schrödinger Maestro to model diastereomer interactions with receptor hydrophobic pockets; correlate with IC50 values .
  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

What computational modeling approaches predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced

  • DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) to assess electrophilicity of the piperidine nitrogen and benzyl ester carbonyl .
  • Retrosynthetic Analysis : Employ AiZynthFinder to propose feasible routes using commercially available 3-methylpiperidine precursors .
  • Reaction Optimization : Machine learning (e.g., Chemprop) to predict optimal solvent/catalyst pairs for yield improvement .

What are the first aid measures in case of accidental exposure to this compound?

Q. Basic

  • Skin Contact : Wash with soap/water for ≥15 min; monitor for erythema (delayed irritation reported in 12% of cases) .
  • Eye Exposure : Flush with saline for 20 min; consult ophthalmologist if corneal opacity is observed .
  • Inhalation : Move to fresh air; administer O2 if bronchospasm occurs .

How to design experiments to assess the compound's metabolic stability in vitro?

Q. Advanced

  • Hepatocyte Incubations : Use pooled human hepatocytes (1M cells/mL) in Williams’ E medium; quantify parent compound via LC-MS/MS over 120 min .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 using fluorescent probes (IC50 <10 µM indicates high interaction risk) .
  • Microsomal Stability : Calculate t1/2 using NADPH-fortified rat liver microsomes; intrinsic clearance >50 mL/min/kg suggests rapid metabolism .

What are the common side reactions during synthesis, and how can they be mitigated?

Q. Advanced

  • Ester Hydrolysis : Occurs in aqueous acidic conditions; use anhydrous solvents and molecular sieves to suppress .
  • N-Oxidation : Minimize by replacing DMF with THF and reducing reaction temperature to 0–5°C .
  • Byproduct Identification : LC-HRMS (Q-TOF) to detect dimerization products; optimize stoichiometry (1:1.2 ratio of acid to benzyl chloride) .

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